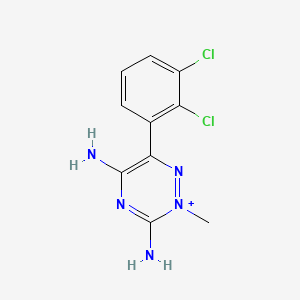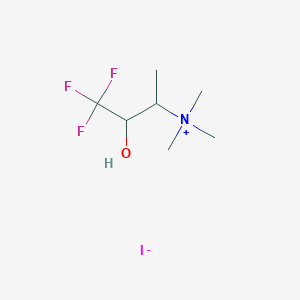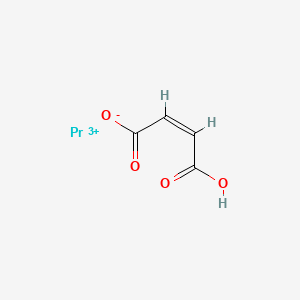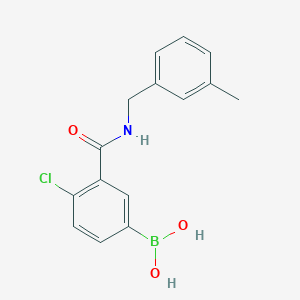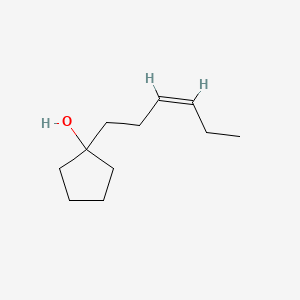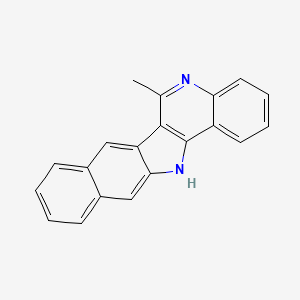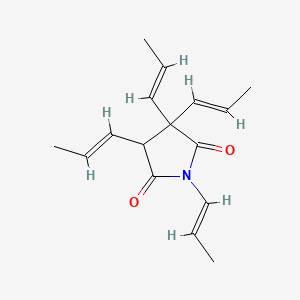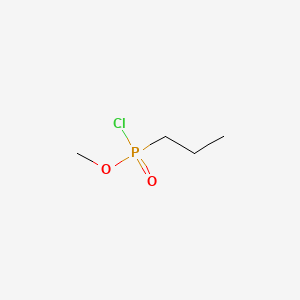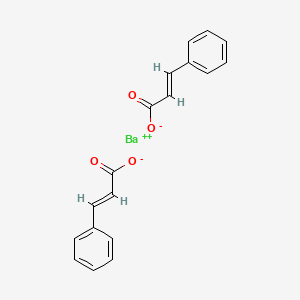
Barium cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium cinnamate is an organic compound that belongs to the class of cinnamates, which are esters of cinnamic acid. This compound is characterized by the presence of a barium ion (Ba²⁺) and a cinnamate ion (C₉H₇O₂⁻). Cinnamates are known for their aromatic properties and are widely used in various applications, including pharmaceuticals, cosmetics, and food additives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Barium cinnamate can be synthesized through a reaction between cinnamic acid and barium hydroxide. The reaction typically involves dissolving cinnamic acid in a suitable solvent, such as ethanol, and then adding barium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the direct reaction of cinnamic acid with barium carbonate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product. The resulting this compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Barium cinnamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cinnamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: Barium cinnamyl alcohol.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Barium cinnamate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of barium cinnamate involves its interaction with biological membranes and enzymes. The compound can disrupt the integrity of cell membranes, leading to cell lysis and death. Additionally, this compound can inhibit the activity of certain enzymes, thereby interfering with metabolic pathways and cellular functions. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound of barium cinnamate, known for its aromatic properties and wide range of applications.
Methyl Cinnamate: An ester of cinnamic acid with a methyl group, used in flavorings and fragrances.
Ethyl Cinnamate: Another ester of cinnamic acid with an ethyl group, also used in flavorings and fragrances.
Uniqueness of this compound
This compound is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other cinnamate derivatives. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and potential for further research and development.
Properties
CAS No. |
23588-87-6 |
|---|---|
Molecular Formula |
C18H14BaO4 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
barium(2+);(E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/2C9H8O2.Ba/c2*10-9(11)7-6-8-4-2-1-3-5-8;/h2*1-7H,(H,10,11);/q;;+2/p-2/b2*7-6+; |
InChI Key |
KCBWDPZQPRKSRE-RWUXNGIBSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)[O-].C1=CC=C(C=C1)/C=C/C(=O)[O-].[Ba+2] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)[O-].C1=CC=C(C=C1)C=CC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


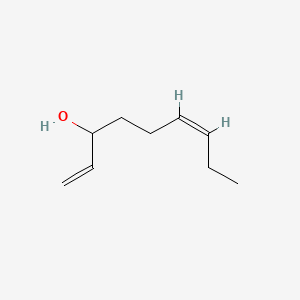

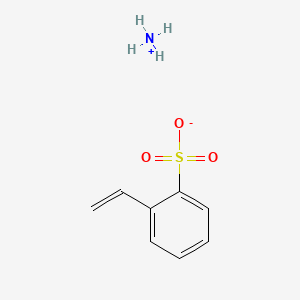
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
